Methyl 5-iodo-2-(isopropylamino)benzoate
Description
Methyl 5-iodo-2-(isopropylamino)benzoate is a substituted benzoate ester characterized by a methyl ester group at the carboxylic acid position, an iodine atom at the 5-position of the aromatic ring, and an isopropylamino group at the 2-position. This structure combines halogenation (iodo) and alkylamino substitution, distinguishing it from simpler alkyl benzoates like methyl benzoate or ethyl benzoate.
Properties
CAS No. |
1007374-49-3 |
|---|---|
Molecular Formula |
C11H14INO2 |
Molecular Weight |
319.14 g/mol |
IUPAC Name |
methyl 5-iodo-2-(propan-2-ylamino)benzoate |
InChI |
InChI=1S/C11H14INO2/c1-7(2)13-10-5-4-8(12)6-9(10)11(14)15-3/h4-7,13H,1-3H3 |
InChI Key |
AAOSEWFKOUNZPM-UHFFFAOYSA-N |
SMILES |
CC(C)NC1=C(C=C(C=C1)I)C(=O)OC |
Canonical SMILES |
CC(C)NC1=C(C=C(C=C1)I)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Benzoate Derivatives
Structural and Physical Properties
The table below compares Methyl 5-iodo-2-(isopropylamino)benzoate with structurally related benzoate esters based on substituents, molecular weight, and inferred properties:
Key Observations :
- Iodine Substitution: The 5-iodo group significantly increases molecular weight compared to non-halogenated analogs, likely enhancing lipophilicity and influencing binding interactions in biological systems.
Reactivity and Functional Group Interactions
- Halogen vs. Alkyl/Alkoxy Groups: The iodine atom in this compound may participate in halogen bonding, a feature absent in methyl benzoate or methyl 2-methoxybenzoate. This could enhance interactions with biological targets or catalysts in synthetic applications.
- Amino Group vs.
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